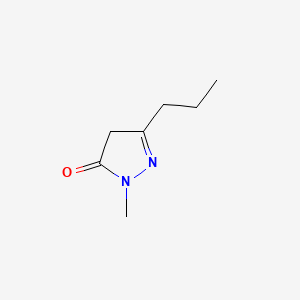
Methyl 1-tritylaziridine-2-carboxylate
Overview
Description
“Methyl 1-tritylaziridine-2-carboxylate” is a chemical compound with the molecular formula C23H21NO2 . It is also known by its Chinese name, 1- (三苯甲基)-2-氮杂环丙烷羧酸甲酯 .
Synthesis Analysis
The synthesis of “Methyl 1-tritylaziridine-2-carboxylate” involves several steps. The reaction conditions and yield vary depending on the specific method used .Molecular Structure Analysis
The molecular structure of “Methyl 1-tritylaziridine-2-carboxylate” is represented by the formula C23H21NO2 . Its molecular weight is approximately 343.42 .Chemical Reactions Analysis
“Methyl 1-tritylaziridine-2-carboxylate” can undergo various chemical reactions under specific conditions . The yield and reaction conditions depend on the specific reaction.Physical And Chemical Properties Analysis
“Methyl 1-tritylaziridine-2-carboxylate” is a solid at room temperature . Its melting point is between 124-128 °C . The compound has an optical activity of [α]23/D −88.6°, c = 1 in chloroform .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 1-tritylaziridine-2-carboxylate is utilized in the synthesis of various organic compounds. Willems et al. (1997) described a method for synthesizing methyl N-tritylaziridine-2-carboxylates starting from N-tritylmethyl esters. The study also detailed the crystal structures of the resulting compounds, highlighting the trans relationship of aziridine ring substituents and the presence of an intramolecular hydrogen bond (Willems et al., 1997).
Ligand Synthesis for Asymmetric Synthesis
Jarzyński et al. (2017) developed a synthesis method for enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines from methyl 1-tritylaziridine-2-carboxylate. These compounds were found to be highly efficient in catalyzing asymmetric arylation of aldehydes and other asymmetric reactions, indicating their potential as valuable ligands in asymmetric synthesis (Jarzyński, Leśniak, & Rachwalski, 2017).
Synthesis of Polysubstituted Amino Acids
Papa and Tomasini (2000) reported a method for preparing 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates. These aziridines, when subjected to different reaction conditions, could be transformed into either α-substituted α-hydroxy β-amino acids or α-substituted β-hydroxy α-amino acids, highlighting its role in synthesizing complex amino acids (Papa & Tomasini, 2000).
Formation of Functionalized Aziridines
Barama, Condom, and Guedj (1980) described the synthesis of 1-trityl-2-phenylaziridine and 1-trityl-2-methylaziridine using methyl esters of N-triphenylmethyl-O-mesylsulfonyl-α-aminoacids. These functionalized aziridines, when opened with hydrogen fluoride, yielded compounds like isobutyl 3-fluoroalanine and methyl 3-fluorophenylalanine, demonstrating their utility in forming fluorinated amino acids (Barama, Condom, & Guedj, 1980).
Hexahydro-1,4-diazepine Synthesis
Harada et al. (1998) described a method to synthesize hexahydro-1,4-diazepine, a key intermediate in the production of DAT-582, a serotonin-3 receptor antagonist. This was achieved by treating a trisubstituted aminopropane derivative, prepared from methyl 1-tritylaziridine-2-carboxylate, with glyoxal, showcasing its role in pharmaceutical synthesis (Harada, Morie, Suzuki, Yoshida, & Kato, 1998).
Safety And Hazards
“Methyl 1-tritylaziridine-2-carboxylate” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
methyl 1-tritylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSITPKXYQEFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303184 | |
| Record name | methyl 1-tritylaziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-tritylaziridine-2-carboxylate | |
CAS RN |
76357-18-1 | |
| Record name | methyl 1-tritylaziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-(Triphenylmethyl)-2-aziridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














